molecular formula C7H7F2NO B13558887 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol

2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol

Cat. No.: B13558887
M. Wt: 159.13 g/mol
InChI Key: JUSQLTTZXZYFIG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol is an organic compound characterized by the presence of a pyridine ring and two fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with difluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the difluoroethanol, followed by nucleophilic substitution with a pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2,2-difluoro-1-pyridin-2-ylethanol

InChI

InChI=1S/C7H7F2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,6-7,11H

InChI Key

JUSQLTTZXZYFIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C(F)F)O

Origin of Product

United States

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